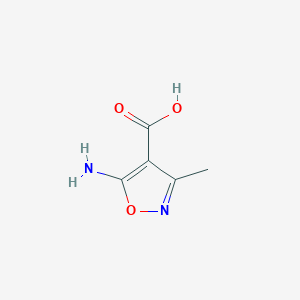
2-methyl-N-piperidin-4-ylbenzamide
Vue d'ensemble
Description
2-methyl-N-piperidin-4-ylbenzamide is a compound with the molecular formula C13H18N2O and a molecular weight of 218.29 . It is used for proteomics research .
Synthesis Analysis
Piperidine derivatives, such as 2-methyl-N-piperidin-4-ylbenzamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-methyl-N-piperidin-4-ylbenzamide consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
1. Role in Drug Discovery and Receptor Affinity
Arylcycloalkylamines, which include compounds like 2-methyl-N-piperidin-4-ylbenzamide, are essential pharmacophoric groups in several antipsychotic agents. Studies have highlighted that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. These substituents, including 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute to the potency and selectivity of synthesized agents at these receptors, demonstrating the complex interplay between molecular structure and receptor binding efficacy (Sikazwe et al., 2009).
2. DNA Interaction and Therapeutic Applications
The synthetic dye Hoechst 33258, structurally similar to 2-methyl-N-piperidin-4-ylbenzamide, binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This compound and its analogues, including those in the same structural family as 2-methyl-N-piperidin-4-ylbenzamide, are not only used for chromosome and nuclear staining in cell biology but also have applications as radioprotectors and topoisomerase inhibitors. This highlights the potential for similar compounds to be used in drug design and as molecular probes for DNA interaction studies (Issar & Kakkar, 2013).
3. Insect Repellent Formulations
Compounds structurally related to 2-methyl-N-piperidin-4-ylbenzamide are used in insect repellent formulations. For instance, the effectiveness of various active ingredients in repellent formulations, such as N,N-diethyl-3-methylbenzamide (DEET) and related compounds, has been extensively reviewed. These studies provide insight into the effectiveness, safety profiles, and spectrum of activity against various arthropod species, underscoring the potential of structurally similar compounds in developing new repellent products (Goodyer et al., 2010).
4. Synthesis Strategies in Medicinal Chemistry
The synthesis of spiropiperidines, a class of compounds structurally related to 2-methyl-N-piperidin-4-ylbenzamide, plays a significant role in drug discovery. The methodologies used for constructing these compounds have been extensively reviewed, especially in the context of exploring new areas of three-dimensional chemical space in medicinal chemistry. Such reviews provide valuable insights into the synthesis strategies and potential pharmaceutical applications of structurally related compounds (Griggs et al., 2018).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-methyl-N-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHXMIKSDHGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362947 | |
| Record name | 2-methyl-N-piperidin-4-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-piperidin-4-ylbenzamide | |
CAS RN |
84296-96-8 | |
| Record name | 2-methyl-N-piperidin-4-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)
![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)

![2-[4-(4-fluorophenyl)phenyl]acetic Acid](/img/structure/B1362845.png)
